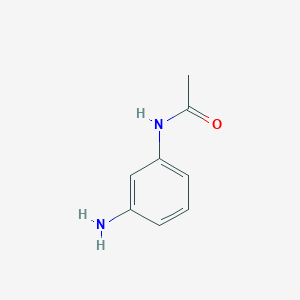

N-(3-Aminophenyl)acetamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-3-7(9)5-8/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMGGJDINLGTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024454 | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-aminoacetanilide is a gray solid. (NTP, 1992), Gray solid; [CAMEO] Light brown crystalline powder; [Acros Organics MSDS] | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Aminoacetanilide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19758 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 1449 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 75 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

102-28-3 | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(3-Aminophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Aminoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Aminoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-aminoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETAMIDOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5K7HYS7JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

187.7 to 189.5 °F (NTP, 1992) | |

| Record name | M-AMINOACETANILIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19743 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Reaction Pathways of N 3 Aminophenyl Acetamide

Established Synthetic Routes for N-(3-Aminophenyl)acetamide

The traditional synthesis of this compound relies on foundational organic reactions that are both reliable and well-documented in chemical literature.

A primary and widely utilized method for synthesizing this compound is the reduction of its corresponding nitro precursor, m-nitroacetanilide. wikipedia.org This transformation targets the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) while preserving the acetamide (B32628) functionality. A variety of reducing agents and catalytic systems can accomplish this, each with distinct advantages concerning yield, selectivity, and operating conditions. rsc.org

Catalytic hydrogenation is a common approach, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. commonorganicchemistry.com These methods are highly efficient but may also reduce other susceptible functional groups if not carefully controlled. An alternative to gaseous hydrogen is transfer hydrogenation, which uses hydrogen donors like hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst, such as Pd/C. researchgate.net This can offer milder reaction conditions.

Metal-based reductions in acidic media are also prevalent. Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like acetic acid or hydrochloric acid provide a mild and effective means of reducing the nitro group. commonorganicchemistry.comresearchgate.net For instance, the use of iron powder in an acidic medium is a traditional industrial method for converting nitroaromatics to aromatic amines. rsc.org Electrochemical methods have also been explored, using systems like the Ti³⁺/Ti⁴⁺ redox couple to mediate the reduction of m-nitroacetanilide. scispace.com

| Reducing System | Typical Conditions | Key Characteristics & Findings | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, solvent (e.g., ethanol), room temperature/pressure | High efficiency and clean conversion. Pd/C is a common choice, while Raney Nickel can be used to avoid dehalogenation in relevant substrates. | commonorganicchemistry.com |

| Hydrazine Hydrate (N₂H₄·H₂O) with Pd/C | Ethanol, 80°C | Effective hydrogen transfer agent, avoiding the need for high-pressure H₂ gas. 100% conversion of p-nitroacetanilide has been reported under specific conditions. | researchgate.net |

| Iron (Fe) in Acid (e.g., CH₃COOH) | Aqueous acetic acid, reflux | A classic, cost-effective, and mild method for selective nitro group reduction. | commonorganicchemistry.comresearchgate.net |

| Zinc (Zn) in Acid (e.g., HCl, CH₃COOH) | Acidic medium | Provides mild reduction conditions, often used when other reducible groups are present. | commonorganicchemistry.comresearchgate.netresearchgate.net |

| Tin(II) Chloride (SnCl₂) | Solvent (e.g., ethanol), reflux | A mild reducing agent suitable for substrates with sensitive functional groups. | commonorganicchemistry.com |

| Electrolytic Reduction (Ti³⁺/Ti⁴⁺) | 20% H₂SO₄, 338-343K, 17 kA/m² current density | An electrochemical approach that can achieve high yields (90.2%) and current efficiency (82.1%) under optimized conditions. | scispace.com |

An alternative and equally important synthetic route is the direct acylation of m-phenylenediamine (B132917). chemicalbook.com This method involves introducing an acetyl group (-COCH₃) onto one of the two amino groups of the diamine. The primary challenge in this approach is achieving selective mono-acylation, as the reaction can easily proceed to form the di-acylated byproduct, N,N'-(1,3-phenylene)diacetamide. google.com

Controlling the reaction stoichiometry by using a limited amount of the acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, is a fundamental strategy. The reaction is often carried out in a suitable solvent, and the conditions can be tuned to favor the formation of the mono-acetylated product. For instance, reacting m-phenylenediamine with acetic acid or acetic anhydride in the presence of hydrochloric acid is a documented method. One patented process describes obtaining an 88.5% yield of 3-aminoacetanilide by reacting 1,3-phenylenediamine. chemicalbook.com Another approach involves the use of a catalyst, such as triethylene diamine, with an acetate (B1210297) compound and acetic acid to facilitate the reaction. lookchem.com

The difference in reactivity between the two amino groups in m-phenylenediamine is not large, making selective synthesis difficult. However, kinetic studies, particularly in microreactor systems, have been conducted to understand and optimize the conditions for mono-acylation of symmetrical diamines, which can lead to very high selectivity (e.g., 97.0%). researchgate.net

The synthesis of this compound, whether by reduction of a pre-formed amide or by acylation of an amine, fundamentally relies on the creation of an amide bond. The acylation of m-phenylenediamine is a direct example of an amide bond forming reaction. This type of reaction, the N-acylation of an amine, is one of the most common transformations in organic chemistry. google.com

The process typically involves the reaction of a nucleophilic amine with an activated carboxylic acid derivative. unimi.it

Acylating Agents : In the context of synthesizing this compound, the most common acylating agents are acetic anhydride and acetyl chloride. google.comvulcanchem.com Acetic anhydride is often preferred for its lower cost and easier handling, reacting with the amine to form the amide and an acetic acid byproduct.

Reaction Activation : The reactivity of the carboxylic acid derivative is key. Acid chlorides are highly reactive, while anhydrides offer a good balance of reactivity and stability. In some procedures, the amine itself is activated. For example, the reaction between m-phenylenediamine and acetic acid can be facilitated by strong acids like HCl, which protonates an amino group, potentially influencing the selectivity of the reaction.

Coupling Reagents : While not always necessary for simple acetylations, more complex amide bond formations often employ coupling reagents. These reagents activate the carboxylic acid in situ, facilitating attack by the amine. Though less common for this specific synthesis, general amide formation strategies utilize a wide array of such reagents. organic-chemistry.org

The choice of technique depends on the starting materials, desired purity, and scale of the reaction. For this compound, the direct acylation of m-phenylenediamine with a simple and reactive acetyl source like acetic anhydride remains a primary and efficient method. lookchem.com

Acylation Strategies (e.g., Acylation of m-Phenylenediamine)

Reactivity and Transformation Studies of this compound

The reactivity of this compound is dictated by its three main functional components: the aromatic ring, the primary amino group (-NH₂), and the secondary amide group (-NHCOCH₃).

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the amino group (-NH₂) and the acetamido group (-NHCOCH₃). Both are ortho-, para-directing groups. oneonta.eduwikipedia.org

Amino Group (-NH₂): This is a strongly activating group due to the resonance effect of the nitrogen lone pair donating electron density into the ring. wikipedia.orglibretexts.org

Acetamido Group (-NHCOCH₃): This is a moderately activating group. While the nitrogen lone pair also donates electron density via resonance, this effect is somewhat diminished by the electron-withdrawing nature of the adjacent carbonyl group. oneonta.edu

The positions ortho and para to the amino group (positions 2, 4, and 6) and ortho and para to the acetamido group (positions 2, 4, and 5) are activated. The directing effects of the two groups are cooperative, strongly activating positions 2 and 4 for electrophilic attack. Position 6 is also activated by the amino group. Typical electrophilic substitution reactions include nitration and halogenation. smolecule.com The precise outcome of a given reaction depends on the specific reagents and conditions used.

Oxidative Transformations of the Amine Moiety

The primary amino group is susceptible to oxidation. Treatment with common oxidizing agents can lead to the formation of various products. For example, oxidation can convert the amino group into nitroso or nitro derivatives. smolecule.com Reagents such as potassium permanganate (B83412) (KMnO₄) and hydrogen peroxide (H₂O₂) are often employed for such transformations. smolecule.com

Electrochemical methods have also been explored for the oxidation of related aminoacetanilides. researchgate.net These processes can generate highly reactive species like quinone-diimines, which are unstable in aqueous solutions but can be trapped or used in subsequent reactions. acs.orgresearchgate.net The oxidation of tertiary amines with reagents like manganese dioxide is known to yield N-formyl compounds, suggesting that under certain conditions, complex transformations involving both the amine and adjacent atoms can occur.

Reductive Conversions of the Amide Linkage

The amide bond in this compound is generally stable and resistant to reduction under conditions typically used to reduce other functional groups, such as nitro groups. ias.ac.insmolecule.com For example, the chemoselective reduction of a nitro group on the phenyl ring to form the amine can be achieved while leaving the amide functionality intact. ias.ac.inorgosolver.com

However, the amide can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgosolver.comvedantu.commasterorganicchemistry.com This reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (-CH₂-). chemistrysteps.com The reduction of this compound with LiAlH₄ would yield N¹-ethyl-1,3-benzenediamine. The reaction proceeds via a nucleophilic attack of the hydride on the carbonyl carbon, followed by the elimination of the oxygen atom and subsequent reduction of an iminium ion intermediate. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are not typically strong enough to reduce amides.

| Functional Group | Reagent | Conditions | Product | Selectivity Note |

|---|---|---|---|---|

| Amide (-NHCOCH₃) | Lithium Aluminum Hydride (LiAlH₄) | Ether solvent (e.g., THF, Et₂O), followed by aqueous workup | Secondary Amine (-NHCH₂CH₃) | Will also reduce other carbonyls and nitro groups. |

| Amide (-NHCOCH₃) | Sodium Borohydride (NaBH₄) | Typical alcoholic solvents | No Reaction | Amide is unreactive to NaBH₄. |

| Nitro (-NO₂) (on precursor) | Al(Hg) / H₂/Pd-C / NaBH₄ with catalyst | Various (e.g., THF/H₂O, acidic conditions) | Amine (-NH₂) | Chemoselective; amide group remains intact. ias.ac.inorgosolver.com |

Nucleophilic Reactivity of the Amino Group

The primary amino group (-NH₂) is a key center of nucleophilic reactivity in the molecule. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in a variety of reactions. evitachem.com This reactivity is fundamental to its use as an intermediate in the synthesis of more complex molecules, such as dyes and pharmaceuticals. chemicalbook.com

Key reactions involving the amino group's nucleophilicity include:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form a diamide, although selective acylation can be challenging. smolecule.com

Alkylation: The amine can be alkylated, though this can be difficult to control and may lead to over-alkylation.

Coupling Reactions: The amino group can participate in coupling reactions to form larger, more complex structures. evitachem.com For example, it is a precursor for the synthesis of azo compounds. scispace.com

Nucleophilic Substitution: The amine can act as a nucleophile, displacing leaving groups in other molecules. evitachem.comsmolecule.com

Acid-Base Properties and Compatibility in Reaction Systems

As an aromatic amine, this compound is a weak base. chemicalbook.comlookchem.comnih.gov The lone pair of electrons on the amino nitrogen can accept a proton from an acid, leading to the formation of an anilinium salt. This acid-base reaction is typically exothermic. chemicalbook.comnih.gov The hydrochloride salt of this compound is a common form, which enhances the compound's water solubility and stability. The predicted pKa value for the conjugate acid is around 4, typical for an aromatic amine. lookchem.comchemicalbook.com

Due to its basicity and the reactivity of its functional groups, this compound is incompatible with a range of substances. It should not be mixed with strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, isocyanates, and peroxides. chemicalbook.comchemicalbook.com Reactions with strong reducing agents, such as hydrides, can generate flammable hydrogen gas. chemicalbook.comlookchem.comnih.gov Careful consideration of these incompatibilities is crucial for its safe handling and use in multi-step synthetic procedures.

Medicinal Chemistry and Pharmacological Investigations of N 3 Aminophenyl Acetamide Derivatives

Design and Synthesis of N-(3-Aminophenyl)acetamide Derivatives for Biological Evaluation

The synthesis of this compound derivatives often begins with the core structure of this compound, which can be prepared by the reaction of m-phenylenediamine (B132917) with acetic acid. chemicalbook.com This scaffold serves as a versatile starting point for a variety of chemical modifications aimed at enhancing biological activity. Researchers have explored numerous synthetic routes to create diverse libraries of these derivatives. For instance, coupling reactions are commonly employed, such as condensing phenoxy acetic acid with a diamine using coupling agents like TBTU in a solvent like DCM. nih.gov Other strategies involve reacting aminophenols with chloroacetyl chloride to introduce a reactive handle for further derivatization. neliti.com These synthetic efforts are crucial for generating novel analogs for subsequent biological screening. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of the this compound scaffold. Research has demonstrated that modifications at various positions on the molecule significantly influence its biological effects. For example, in a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, SAR studies led to the identification of a lead compound with potent anticancer activity. researchgate.net These studies revealed that the substitution pattern on the aniline (B41778) nitrogen atom, whether with linear, cyclic, or heteroaromatic groups via an amide or sulfonamide linkage, is critical for activity. researchgate.net

Further SAR analyses on other derivatives have shown that the introduction of specific functional groups can dictate the type and potency of the biological response. For N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide analogs, molecular docking studies have suggested that the aminophenyl group can engage in hydrogen bonding with biological targets, and its position is crucial for activity. Similarly, for N-(3-Aminophenyl)-2-(3-methylphenoxy)acetamide, the 3-aminophenyl group is considered critical for hydrogen bonding interactions with targets like TRAF6. These studies underscore the importance of systematic structural modifications to enhance desired biological activities while potentially reducing off-target effects. nih.gov

To explore new chemical space and improve pharmacological properties, the this compound moiety has been incorporated into more complex molecular scaffolds. The thiazole (B1198619) ring, a heterocycle known for a wide range of biological activities, has been a particularly fruitful addition. nih.gov A notable example is the development of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of compounds. researchgate.net The synthesis of this scaffold involved a multi-step process, starting with the bromination of meta-nitroacetophenone, followed by reaction with N-acetylthiourea to form the thiazole ring, and subsequent reduction and acylation steps. researchgate.net

This molecular hybridization strategy has proven effective, leading to compounds with significant potency against various cancer cell lines, including those resistant to standard treatments. researchgate.net Besides thiazoles, other heterocyclic systems such as tetrazoles have been integrated with the this compound core to create novel non-carboxylic acid inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov These examples highlight a key strategy in modern medicinal chemistry: combining known pharmacophores to generate novel chemical entities with enhanced or new biological activities. tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies for Bioactive Analogs

Biological Activity Profiling

Derivatives of this compound have been subjected to extensive biological profiling, revealing a broad spectrum of activities. The primary areas of investigation include their potential as anticancer and antioxidant agents.

In vitro studies using various cellular models are the cornerstone for evaluating the therapeutic potential of newly synthesized this compound derivatives. These assays provide crucial data on cytotoxicity, mechanisms of action, and selectivity.

A significant body of research has focused on the anticancer properties of this compound derivatives. tandfonline.com Notably, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has yielded compounds with high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines, including drug-resistant variants. researchgate.net

One lead compound, referred to as 6b in a prominent study, was found to induce cell death through the simultaneous induction of apoptosis and autophagy. researchgate.net The induction of apoptosis was confirmed by the detection of active caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase). researchgate.net Concurrently, the induction of autophagy was evidenced by the conversion of LC3-I to the autophagosome-associated form, LC3-II, and the appearance of autophagosomes in treated cells. researchgate.net This dual mechanism of action is a promising strategy for overcoming cancer cell resistance. researchgate.netnih.gov Other studies have also reported the ability of different this compound derivatives to induce apoptosis in various cancer cell lines, such as breast cancer (MCF-7).

| Compound/Derivative Class | Cancer Cell Line(s) | Observed IC50/Activity | Mechanism of Action | Source |

|---|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (Compound 6b) | A375 (Melanoma), Pancreatic Cancer, CML | Low micromolar range | Apoptosis and Autophagy Induction | researchgate.net |

| N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide Analogs | MCF-7, MDA-MB-231 (Breast Cancer) | Potent cytotoxicity | HDAC6 Inhibition, Apoptosis | |

| Amino Chalcone Derivatives (Compound 13e) | MGC-803, HCT-116, MCF-7 | IC50: 1.52 µM (MGC-803) | Antiproliferative | mdpi.com |

| 2-(3-((6-ethynyl-9H-purin-2-yl)amino)phenyl)acetamide | SKBR3 (Breast Cancer), Leukaemia lines | GI50: 2.2 µM (SKBR3) | Nek2 Kinase Inhibition | lookchem.com |

Beyond their anticancer effects, this compound derivatives have been investigated for their antioxidant capabilities. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous diseases. Cells have evolved adaptive stress response pathways, such as the antioxidant response element (ARE) signaling pathway, to counteract oxidative damage. nih.gov

Certain acetamide (B32628) derivatives have demonstrated significant antioxidant properties in various assays. researchgate.net For example, studies have shown that some analogs can effectively scavenge free radicals, thereby reducing oxidative stress in cellular models. The antioxidant activity has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the reduction of ROS production in cells challenged with an oxidizing agent. researchgate.netcyberleninka.ru This suggests that the this compound scaffold could be a valuable template for developing agents that modulate oxidative stress.

| Compound/Derivative Class | Assay Method | Key Findings | Source |

|---|---|---|---|

| N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide Derivatives | Cellular models | Mitigated oxidative stress and enhanced cell viability. | |

| General Acetamide Derivatives | ABTS radical scavenging, ROS production assay | Demonstrated radical scavenging ability and reduced ROS levels. | researchgate.net |

| 2-(2-Aryl amino) phenyl acetamide Derivatives | DPPH method | Showed weak to moderate antioxidant activity compared to ascorbic acid. | cyberleninka.ru |

In Vitro Efficacy Studies (e.g., Cellular Models)

Anti-inflammatory Potential

Derivatives of this compound have been investigated for their potential to mitigate inflammatory processes. Research indicates that these compounds may exert anti-inflammatory effects through various mechanisms. nih.gov Studies have shown that certain derivatives can inhibit inflammatory pathways, suggesting their potential utility in addressing inflammatory conditions. smolecule.com The core structure is amenable to modifications that can lead to compounds with anti-inflammatory properties. smolecule.comresearchgate.net For instance, some acetamide derivatives have been evaluated for their ability to reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response. nih.gov

Chalcone derivatives, which can be synthesized to include the aminophenyl acetamide moiety, have also demonstrated potential in suppressing the cyclooxygenase (COX) enzyme, a critical target in anti-inflammatory therapy. nih.gov The anti-inflammatory activity of acetamide derivatives is an area of ongoing research, with studies exploring their effects in various experimental models. nih.govnih.gov

Antiviral and Antibacterial Research

The this compound scaffold has served as a foundation for the development of agents with antimicrobial properties. smolecule.com Research has shown that derivatives can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, positioning them as potential leads for antibiotic development. smolecule.com For example, sulfonamide derivatives structurally related to this compound are known to inhibit bacterial growth by targeting folate synthesis pathways. In silico molecular docking studies have been employed to predict the binding interactions of these compounds with bacterial enzyme targets.

In the realm of antiviral research, derivatives have been explored for their efficacy against viral targets. Notably, molecular docking simulations have been used to investigate the binding affinity of certain derivatives to the SARS-CoV-2 NSP13 helicase, an enzyme crucial for viral replication. Furthermore, the quinoline (B57606) scaffold, when incorporated into derivatives, has shown promise against a variety of viruses, including HIV. nih.gov Studies on N-(3-aminophenyl)-substituted quinolines indicated that some analogues were more potent in anti-HIV assays compared to other related series. nih.gov

In Vivo Pharmacological Assessments (e.g., Xenograft Models)

The therapeutic potential of this compound derivatives has been evaluated in preclinical in vivo models, particularly in the context of oncology. Xenograft models, where human tumor cells are implanted into immunocompromised mice, have been instrumental in assessing the antineoplastic efficacy of these compounds.

A significant study focused on a novel class of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. researchgate.net The lead compound from this series, designated 6b , was tested in an A375 human melanoma xenograft model. The administration of this compound resulted in a significant reduction in tumor growth. researchgate.net This anti-tumor effect was linked to the induction of both apoptosis (programmed cell death) and autophagy within the cancer cells. researchgate.net Importantly, the study noted that the compound was well-tolerated by the mice, highlighting its promising pharmacological profile. researchgate.net

In another study, 2-(4-aminophenyl)benzothiazole derivatives were evaluated for their activity against breast cancer cell lines in vivo. researchgate.net Similarly, research on (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides included in vivo studies on nude mice bearing A375 melanoma tumors. nih.gov One compound, in particular, demonstrated a significant, dose-dependent inhibition of tumor growth, with higher efficacy observed compared to the standard chemotherapeutic drug dacarbazine (B1669748). nih.gov

| Compound Class | Xenograft Model | Key In Vivo Finding | Reference |

|---|---|---|---|

| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | A375 Melanoma (Mice) | Significant reduction of tumor growth; induction of apoptosis and autophagy. | researchgate.net |

| (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amide | A375 Melanoma (Mice) | Dose-dependent inhibition of tumor growth; higher efficacy than dacarbazine at tested doses. | nih.gov |

| 2-(4-Aminophenyl)benzothiazole | Breast Cancer | Demonstrated in vivo activity against breast cancer cell lines. | researchgate.net |

Molecular Target Identification and Mechanism of Action Elucidation

Understanding how this compound derivatives exert their pharmacological effects requires identifying their molecular targets and elucidating the mechanisms by which they act. smolecule.com The core structure allows for interactions with various biological targets, including enzymes and receptors, which can modulate cellular signaling and metabolic pathways. evitachem.com

Enzyme Inhibition and Receptor Modulation Studies

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. Research has identified several enzymes that are targeted by these compounds. For example, some phenoxyacetamide derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B). Other derivatives have been found to inhibit glutamate (B1630785) and dopamine (B1211576) release, suggesting activity in the central nervous system.

In the context of metabolic diseases, certain derivatives exhibited inhibitory effects on α-amylase and α-glucosidase, enzymes relevant to diabetes management. For cancer therapy, derivatives have been developed as potent inhibitors of histone deacetylase 6 (HDAC6), a promising target for reducing cancer cell viability and migration. Additionally, some acetamide derivatives have been shown to inhibit urease activity, with molecular docking studies suggesting they bind to the enzyme's active site. mdpi.com Pyrrolo[2,3-d]pyrimidine derivatives containing the acetamide moiety have been successfully designed as inhibitors of RET kinase. nih.gov

Beyond enzyme inhibition, these derivatives can also modulate receptor activity. Some have been designed as potent and selective kappa-opioid receptor agonists. acs.org Others have been investigated for their ability to modulate the GABA-A receptor complex, a key target for anxiolytic drugs. google.com

| Derivative Class | Molecular Target | Pharmacological Context | Reference |

|---|---|---|---|

| Phenoxyacetamides | Monoamine oxidase B (MAO-B) | Neurological | |

| N-(3-Aminophenyl)-2-(azepan-1-yl)acetamide | Glutamate/Dopamine Release | Neurological | |

| N-[3-(2-Aminophenyl)-3-oxopropyl]acetamide | HDAC6 | Anticancer | |

| N-(6-arylbenzo[d]thiazol-2-yl)acetamides | Urease | Enzyme Inhibition | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | RET Kinase | Anticancer | nih.gov |

| Arylacetamides | Kappa-Opioid Receptor | Opioid Agonism | acs.org |

| Imidazole derivatives | GABA-A Receptor | Neurological | google.com |

Interactions with Biological Macromolecules (e.g., Hydrogen Bonding)

The interaction of this compound derivatives with biological macromolecules is fundamental to their mechanism of action. The functional groups within these molecules, particularly the amino (-NH2) and acetamide (-NHCOCH3) groups, are capable of forming non-covalent interactions, such as hydrogen bonds, with target proteins and nucleic acids.

The amino group is a key participant in forming hydrogen bonds, which can influence the binding affinity and specificity of the compound for its biological target. For instance, the 3-aminophenyl group has been noted as being critical for hydrogen bonding with biological targets. Studies have demonstrated that the acetamide moiety itself can form pairs of hydrogen bonds when binding to nucleic acid bases. nih.gov

In addition to hydrogen bonding, other interactions can play a role. The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket. For derivatives with larger, planar ring systems, such as naphthalimides, this structure can facilitate intercalation into macromolecules like DNA, while the amino groups enhance affinity through hydrogen bonding. smolecule.com Molecular modeling and docking studies have been crucial in visualizing these interactions, showing, for example, how N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives form hydrogen bonds with amino acid residues in the active site of the urease enzyme, which is considered important for its inhibition. mdpi.com

Applications in Materials Science and Advanced Chemical Systems

Role in Dye Chemistry and Pigment Synthesis

Historically and currently, N-(3-Aminophenyl)acetamide is a significant intermediate in the synthesis of a wide array of dyes and pigments. lookchem.comchemicalbook.comlookchem.comwikipedia.org Its aromatic amine group is readily diazotized, making it a versatile component for producing azo compounds, which constitute a large class of commercial colorants.

The synthesis of azo dyes involves a two-step process: diazotization followed by coupling. This compound serves as a key "diazo component." Its primary aromatic amine group (-NH₂) is converted into a diazonium salt (-N₂⁺Cl⁻) by treatment with a nitrite (B80452) source (like sodium nitrite) in an acidic medium. google.com This highly reactive diazonium salt is then reacted with a "coupling component" (typically an electron-rich aromatic compound like a phenol (B47542) or another amine) to form a stable azo compound (R-N=N-R'), which is characteristically colored. wikipedia.orggoogle.com

The presence of the acetamide (B32628) group (-NHCOCH₃) modulates the electronic properties of the phenyl ring, influencing the final color and properties of the dye. For example, it is used in the preparation of C.I. Acid Blue 21, where diazotized this compound is coupled with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. dyestuffintermediates.com

This compound is frequently cited as a crucial intermediate specifically for the production of disperse dyes. lookchem.comchemicalbook.comlookchem.comechemi.com Disperse dyes are non-ionic colorants with low water solubility, making them suitable for dyeing hydrophobic synthetic fibers like polyester (B1180765) and nylon. The molecular structure derived from this compound helps impart the necessary properties for these dyes to "disperse" in an aqueous dyebath and penetrate the fiber.

Several commercial disperse and reactive dyes are synthesized using this intermediate. dyestuffintermediates.com Its application is integral to achieving specific shades and performance characteristics required in the textile industry. lookchem.com

Table 2: Examples of Dyes Synthesized Using this compound

| Dye Name/Class | C.I. Name | Role of this compound |

|---|---|---|

| Disperse Red Dyes | Disperse Red 74, 167 | Intermediate |

| Disperse Red Dye | Disperse Red 257 | Intermediate dyestuffintermediates.com |

| Reactive Yellow Dye | Reactive Yellow 3 | Intermediate dyestuffintermediates.com |

| Reactive Yellow Dye | Reactive Yellow 176 | Intermediate dyestuffintermediates.com |

| Reactive Orange Dye | Reactive Orange 12 | Intermediate dyestuffintermediates.com |

| Acid Blue Dye | Acid Blue 324 | Intermediate dyestuffintermediates.com |

Data sourced from chemical and dye synthesis databases. dyestuffintermediates.com

Intermediacy in Azo Compound Preparation

This compound in Coordination Chemistry and Ligand Design

The molecular structure of this compound contains multiple potential electron-donating sites—specifically, the nitrogen atom of the primary amine group, the carbonyl oxygen of the amide group, and the nitrogen atom of the amide group. This makes it and its derivatives interesting candidates for use as ligands in coordination chemistry, where they can bind to metal ions to form stable metal complexes.

While studies focusing solely on this compound as a ligand are not extensively documented, research on closely related molecules demonstrates the coordinating potential of the aminophenyl acetamide framework. For instance, studies on N-(3-aminophenyl)quinoline-2′-carboxamide, a more complex derivative, show that it can act as a monodentate, bidentate, or tridentate ligand depending on the metal ion and reaction conditions. capes.gov.br In these complexes, the ligand can coordinate to metal ions like Cobalt(II), Nickel(II), and Copper(II) through the amide oxygen or, upon deprotonation, through the amide nitrogen. capes.gov.br

Similarly, complexes formed with the isomeric ligand N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide show coordination with Cadmium(II) and Copper(II). rsc.org These findings highlight that the aminophenyl acetamide structure is a versatile scaffold for designing ligands. The different donor atoms allow for various coordination modes, leading to the formation of diverse supramolecular architectures and complexes with potentially interesting magnetic, catalytic, or biological properties. capes.gov.brrsc.org

Table 3: Coordination Behavior of Related Aminophenyl Acetamide Ligands

| Ligand | Metal Ion(s) | Observed Coordination Behavior |

|---|---|---|

| N-(3-aminophenyl)quinoline-2′-carboxamide | Co(II), Ni(II), Cu(II), Pd(II) | Acts as a monodentate, bidentate, or tridentate ligand. Coordinates through amide oxygen (neutral form) or amide nitrogen (deprotonated form). capes.gov.br |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II), Cu(II) | Forms mononuclear coordination complexes. rsc.org |

Data sourced from studies on coordination chemistry of related ligands. capes.gov.brrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(3,5-bis(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)acetamide |

| N-{3-[bis(2-cyanoethyl)amino]phenyl}acetamide |

| N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane |

| Sodium Nitrite |

| 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid |

| N-(3-aminophenyl)quinoline-2′-carboxamide |

| Cobalt(II) |

| Nickel(II) |

| Copper(II) |

| Cadmium(II) |

| N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide |

Synthesis of Metal Complexes with Amide and Amine Donor Groups

This compound serves as a versatile building block for the synthesis of metal complexes, utilizing its available nitrogen and oxygen donor atoms to coordinate with various metal ions. The primary amine (-NH2) on the phenyl ring and the amide group (-NHC(O)CH3) offer multiple potential binding sites. The mode of coordination can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

Research into ligands with similar structures, such as N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, has shown that both the amide oxygen and the amine nitrogen can participate in forming coordination bonds with metal centers like Cd(II), Cu(II), and Fe(II). rsc.org In these instances, the acetamide group acts as a hydrogen bond donor and acceptor, which can influence the crystal packing and solubility of the resulting complexes. researchgate.net

A notable example involves the incorporation of an aminophenyl acetamide derivative into a larger ligand structure for complexing lanthanide ions. nih.govfrontiersin.org In this work, the aminophenyl acetamide moiety is part of a more complex scaffold designed to bind metal ions and facilitate energy transfer. Specifically, a Gd-(DO3A)-aminophenyl acetamide complex was synthesized to study its photophysical properties. nih.govfrontiersin.org The synthesis of such complex molecules is a multi-step process, where the this compound unit provides a crucial part of the final ligand structure that sensitizes the metal ion. While detailed synthetic procedures for simple transition metal complexes of this compound are not extensively documented in the reviewed literature, the principles of coordination chemistry suggest that direct reaction with metal salts (e.g., chlorides, nitrates) in a suitable solvent would yield the corresponding complexes.

Table 1: Examples of Synthesized Metal Complexes with Aminophenyl Acetamide Derivatives This table is populated with data from related aminophenyl acetamide compounds due to limited direct data on this compound.

| Complex | Ligand | Metal Ion | Coordination Atoms | Reference |

|---|---|---|---|---|

| [Gd(L)] | DO3A-aminophenyl acetamide | Gd(III) | N, O | nih.govfrontiersin.org |

| [Cd(L1)2Cl2] | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cd(II) | N, O | rsc.org |

| Cu(L1)2(C2H5OH)22 | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Cu(II) | N, O | rsc.org |

Exploration of Catalytic and Luminescent Properties of Resulting Complexes

The metal complexes derived from this compound and its derivatives are of interest for their potential functional properties, including catalysis and luminescence.

Catalytic Properties

While this compound itself is synthesized via catalytic reduction, and related acetamide-containing ligands are used in catalysis, the direct catalytic application of its metal complexes is a field that remains largely unexplored in the reviewed scientific literature. researchgate.net Transition metal complexes are often studied for their catalytic activity in various organic transformations. snnu.edu.cn For example, complexes involving ligands with N and O donor atoms can catalyze oxidation, reduction, and carbon-carbon coupling reactions. However, specific studies detailing the use of this compound-based complexes as catalysts are not prominent.

Luminescent Properties

The development of luminescent metal complexes is a significant area of materials science with applications in sensing, bio-imaging, and organic light-emitting diodes (OLEDs). mdpi.commdpi.com The aminophenyl acetamide moiety has been shown to be an effective "antenna" in lanthanide complexes, capable of absorbing light and transferring the energy to the metal center, which then emits light at its characteristic wavelength. nih.govfrontiersin.org

A key study investigated the photophysical properties of a gadolinium complex, Gd-(DO3A)-aminophenyl acetamide. nih.govfrontiersin.org Since the primary excited state of Gd(III) is too high in energy to be populated by energy transfer from the ligand, any observed emission is centered on the ligand itself. nih.govfrontiersin.org This allows for the direct characterization of the ligand's photophysical properties within the complex. The findings from this research are summarized in the table below.

Table 2: Photophysical Properties of a Gd-(DO3A)-aminophenyl acetamide Complex

| Property | Condition | Emission Wavelength (λem) | Reference |

|---|---|---|---|

| Fluorescence | Solid-state, 298 K | 431 nm | nih.govfrontiersin.org |

| Phosphorescence | Solid-state, 20 K | 476 nm | nih.govfrontiersin.org |

The study also created analogous complexes with other lanthanides, such as Europium (Eu) and Ytterbium (Yb), to create materials with simultaneous visible and near-infrared (NIR) emission. nih.govfrontiersin.org In these systems, the aminophenyl acetamide component acts as the light-harvesting part of the ligand, absorbing energy (e.g., at 280 nm) and transferring it to the lanthanide ions, which then produce their characteristic sharp emission bands. nih.govfrontiersin.org This antenna effect is crucial for the application of lanthanide complexes in various optical technologies, as the metal ions themselves have very low absorption coefficients. researchgate.net

Analytical Method Development and Characterization Strategies

Chromatographic Methodologies for N-(3-Aminophenyl)acetamide

Chromatographic techniques are fundamental in assessing the purity and quantifying this compound in various samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods utilized for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. avantorsciences.com Reversed-phase HPLC (RP-HPLC) methods are commonly employed, offering reliable separation of the main compound from its related impurities. sielc.com A typical RP-HPLC method utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com For applications requiring mass spectrometric detection, phosphoric acid is typically substituted with a volatile acid like formic acid. sielc.com

The purity of this compound is often determined to be greater than 98.0% by HPLC analysis. These methods are crucial for quality control in manufacturing processes and for the characterization of pharmaceutical standards and fine chemicals. pharmaffiliates.com

Interactive Data Table: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Alternative Mobile Phase (MS-compatible) | Acetonitrile (MeCN) and Water with Formic Acid | sielc.com |

| Purity Assessment | >98.0% |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

For faster analysis times without compromising separation efficiency, Ultra-Performance Liquid Chromatography (UPLC) is employed. UPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which allows for higher flow rates and consequently, more rapid separations. sielc.comsielc.com This technology is particularly advantageous for high-throughput screening and in-process controls where quick turnaround of results is essential. UPLC methods developed for this compound and its derivatives have demonstrated high purity levels, often exceeding 99%. semanticscholar.org

Applications in Preparative Separation and Impurity Isolation

Liquid chromatography methods, particularly HPLC, are scalable and can be adapted for preparative purposes. sielc.comsielc.com This allows for the isolation and purification of this compound from reaction mixtures or for the separation of individual impurities for structural characterization. researchgate.netgoogle.com The isolation of impurities is a critical step in drug development and chemical manufacturing to understand their potential impact. Once isolated, these impurities can be subjected to spectroscopic analysis to elucidate their structures. researchgate.net For instance, preparative HPLC has been successfully used to isolate process-related impurities in the synthesis of various active pharmaceutical ingredients where this compound or its derivatives are intermediates. researchgate.netgoogle.com

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and confirmation of the identity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H NMR and ¹³C NMR spectra are used to confirm the presence of the various functional groups and the substitution pattern on the aromatic ring.

In the ¹H NMR spectrum of this compound, characteristic signals corresponding to the acetyl methyl protons, the aromatic protons, and the amine protons can be observed. For example, a singlet for the acetyl methyl group (CH₃) is typically seen around 2.03 ppm. semanticscholar.org The aromatic protons appear as a complex multiplet, and a broad singlet for the primary amine (NH₂) protons is also characteristic. A singlet corresponding to the amide proton (NH) is observed at a higher chemical shift, for instance, around 10.22 ppm in a derivative compound. semanticscholar.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectra will show distinct signals for the carbonyl carbon of the acetamide (B32628) group, the methyl carbon, and the different carbons of the phenyl ring.

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Source |

| Amide NH | 10.22 | s | semanticscholar.org |

| Aromatic CH | 7.16 - 8.51 | m | semanticscholar.org |

| Acetyl CH₃ | 2.03 | s | semanticscholar.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. The monoisotopic mass of this compound is 150.07932 Da. uni.lu

Under mass spectrometric analysis, this compound can be ionized, and the resulting molecular ion and its fragments are detected. Collision-induced dissociation (CID) tandem mass spectrometry experiments can provide detailed structural information. researchgate.netresearchgate.net For example, the fragmentation of protonated N-(3-aminophenyl) derivatives can lead to characteristic product ions. researchgate.net The study of fragmentation pathways helps in distinguishing between isomers. A notable fragmentation specific to meta-isomers has been reported, which allows for their unequivocal identification from ortho and para isomers. researchgate.netresearchgate.net Predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, can also be calculated to aid in its identification. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) | Source |

| [M+H]⁺ | 150.08660 | 130.8 | uni.lu |

| [M+Na]⁺ | 173.06854 | 141.8 | uni.lu |

| [M+NH₄]⁺ | 168.11314 | 139.1 | uni.lu |

| [M-H]⁻ | 149.07204 | 133.7 | uni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its primary amine, secondary amide, and substituted aromatic ring structures.

The molecule contains a primary amine (-NH₂), a secondary amide (-NH-C=O), an aromatic ring, and a methyl group. Each of these groups absorbs infrared radiation at specific frequencies, providing a unique spectral fingerprint.

N-H Stretching: The primary amine gives rise to two distinct stretching vibrations in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. The secondary amide N-H stretch typically appears as a single, sharp band in a similar region, around 3300 cm⁻¹.

C=O Stretching (Amide I Band): A strong, intense absorption band corresponding to the carbonyl (C=O) stretch of the secondary amide is expected between 1680 and 1630 cm⁻¹. This is one of the most characteristic peaks in the spectrum. For related acetamide compounds, this peak has been noted around 1680-1657 cm⁻¹. mdpi.com

N-H Bending (Amide II Band): The N-H bending vibration of the secondary amide, coupled with C-N stretching, appears in the 1640-1550 cm⁻¹ range.

Aromatic C=C and C-H Stretching: The presence of the benzene (B151609) ring is confirmed by C=C stretching absorptions in the 1625-1440 cm⁻¹ region and sharp C-H stretching peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

C-N Stretching: The stretching vibrations for the aryl-amine C-N bond and the amide C-N bond occur in the fingerprint region, typically between 1400 and 1200 cm⁻¹.

The table below summarizes the principal infrared absorption bands anticipated for this compound based on its functional groups and data from related compounds. mdpi.comnih.gov

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3400 - 3300 | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium |

| ~3300 | Secondary Amide (-NHCOR) | N-H Stretch | Medium, Sharp |

| 3100 - 3000 | Aromatic Ring | C-H Stretch | Medium to Weak |

| ~1660 | Secondary Amide (-NHCOR) | C=O Stretch (Amide I) | Strong |

| 1620 - 1580 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | Medium |

| 1600 - 1450 | Aromatic Ring | C=C Stretch | Medium to Weak |

| ~1550 | Secondary Amide (-NHCOR) | N-H Bend (Amide II) | Medium |

| 1400 - 1200 | Aryl-Amine, Amide | C-N Stretch | Medium |

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR) and the physical state of the compound. nist.gov

Role as a Derivatizing Agent in Analytical Chemistry

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or "derivative," that has properties better suited for a given analytical technique. lcms.cz For instance, in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. lcms.cz Reagents like o-phthalaldehyde (B127526) (OPA) and dansyl chloride are common examples used to tag primary and secondary amines.

This compound possesses a reactive primary amine group, which theoretically could react with analytes containing functional groups like carboxylic acids or carbonyls to form a detectable derivative. The acetamide portion of the molecule includes an aromatic ring, which could serve as a chromophore for UV detection.

However, a review of scientific literature indicates that this compound is overwhelmingly utilized as a synthetic intermediate or building block rather than as an analytical derivatizing agent. wikipedia.org It serves as a precursor in the synthesis of a wide range of more complex molecules, including azo dyes, pharmaceuticals like the MEK inhibitor Trametinib, and various heterocyclic compounds. wikipedia.org While its chemical reactivity is exploited in these synthetic applications, its use as a pre-column or post-column derivatization reagent specifically for the quantitative analysis of other target molecules is not well-documented.

Computational and Theoretical Investigations of N 3 Aminophenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of N-(3-Aminophenyl)acetamide. researchgate.netresearchgate.net

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. libretexts.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For acetamide (B32628) derivatives, the distribution of HOMO and LUMO is crucial. The HOMO is typically localized on the more electron-rich parts of the molecule, acting as an electron donor, while the LUMO is on electron-deficient sites, acting as an electron acceptor. researchgate.net In this compound, the aminophenyl ring is an electron-donating group, influencing the electronic properties. Natural Bond Orbital (NBO) analysis further reveals the stability of the molecule arising from hyperconjugative interactions and charge delocalization between occupied and unoccupied orbitals. researchgate.neteurjchem.com

Table 1: Predicted Electronic Properties of Acetamide Derivatives from Theoretical Studies

| Property | Significance | Typical Findings in Related Acetamides |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability | Influenced by substituents on the phenyl ring. eurjchem.com |

| LUMO Energy | Indicates electron-accepting ability | Influenced by substituents on the phenyl ring. eurjchem.com |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability | A smaller gap suggests higher reactivity. researchgate.net |

| NBO Analysis | Describes charge distribution and bonding | Shows significant intramolecular charge transfer and hyperconjugative interactions contributing to stability. researchgate.neteurjchem.com |

This table is generated based on findings from studies on structurally related acetamide compounds. researchgate.neteurjchem.com

The flexibility of this compound is primarily due to the rotation around the C-N bond of the acetamide group and the C-N bond of the amino group. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them.

Studies on N-phenyl amides show that they can exist as two isomeric rotamers, cis and trans, due to the partial double-bond character of the amide C-N bond. rsc.org The trans conformation is generally more stable. rsc.org Computational methods like DFT can be used to calculate the potential energy surface by systematically rotating the rotatable bonds. This reveals the global and local energy minima, corresponding to the most and least stable conformers, respectively. Molecular modeling studies on similar secondary N-aryl amides have shown that the energy difference between conformers can be significant, influencing which shape is preferred for binding to other molecules. rsc.org

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. researchgate.netsemanticscholar.org This method is crucial for understanding the potential biological activity of compounds like this compound and its derivatives.

For instance, a derivative, N-(3-(carbamoylamino) phenyl) acetamide, was investigated as a potential inhibitor of the SARS-CoV-2 NSP13 helicase, an enzyme vital for viral replication. goums.ac.irgoums.ac.irgoums.ac.ir Docking studies revealed that the compound could fit into the binding pocket of the helicase, forming interactions with key amino acid residues like Lys-146, Leu-147, and Tyr-185. goums.ac.irgoums.ac.ir

In another study, derivatives of α-substituted acetamido-N-benzylacetamide, which includes a structure similar to this compound, were docked into the active site of the GABA aminotransferase (GABAAT) enzyme, a target for anticonvulsant drugs. researchgate.netresearchgate.net The most potent derivative, 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide, showed a high binding affinity of -13.8 kcal/mol. researchgate.net

Molecular dynamics (MD) simulations are often used after docking to assess the stability of the ligand-protein complex over time. semanticscholar.org These simulations model the motion of atoms and molecules, providing insights into how the ligand and protein interact and adjust their conformations in a dynamic environment. tandfonline.com

Table 2: Examples of Molecular Docking Studies on this compound Derivatives

| Derivative | Protein Target | Predicted Binding Affinity | Key Interacting Residues |

|---|---|---|---|

| N-(3-(carbamoylamino) phenyl) acetamide | SARS-CoV-2 NSP13 Helicase | Effective binding affinity reported | Lys-146, Leu-147, Ile-151, Tyr-185, Lys-195, Tyr-224, Val-226, Leu-227, Ser-229. goums.ac.irgoums.ac.ir |

| 2-acetamido-2-((3-aminophenyl)amino)-N-benzyl-N-methylacetamide | GABA Aminotransferase (GABAAT) | -13.8 kcal/mol | Not specified in abstract. researchgate.net |

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods can predict the reactivity of different sites within the this compound molecule. The aromatic ring, the primary amino group (-NH₂), and the secondary amide group (-NHCOCH₃) are all potential sites for chemical reactions.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.nettandfonline.com The electron-rich regions (negative potential), such as the oxygen atom of the carbonyl group and the nitrogen of the amino group, are susceptible to electrophilic attack. Electron-poor regions (positive potential) are prone to nucleophilic attack.

The reactivity profile of aromatic amines indicates they are basic and react exothermically with acids. nih.gov They can also undergo reactions with isocyanates, peroxides, and acid halides. nih.gov The amino group on the phenyl ring can be oxidized to form nitro derivatives, while electrophilic substitution reactions like halogenation and nitration can occur on the aromatic ring. Fukui functions are another tool used to identify the local reactivity of specific atoms in the molecule. researchgate.nettandfonline.com

QSAR (Quantitative Structure-Activity Relationship) Modeling for Derivatives

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. srce.hr By analyzing a dataset of related molecules with known activities, a mathematical model is developed to predict the activity of new, untested compounds.

Several QSAR studies have been performed on derivatives of aminophenyl amides to guide the design of more potent molecules.

Histone Deacetylase (HDAC) Inhibitors: A 3D-QSAR study on aminophenyl benzamide (B126) derivatives as HDAC inhibitors found that hydrophobic character and hydrogen bond-donating groups were crucial for high activity. nih.gov The model, which had a high correlation coefficient (r² = 0.99), suggested that adding hydrophobic substituents would enhance inhibitory potency. nih.gov

Anticonvulsant Agents: QSAR studies on α-substituted acetamido-N-benzylacetamide derivatives identified key structural features for anticonvulsant activity against the GABAAT enzyme. researchgate.net

Antimicrobial Agents: A QSAR analysis of N-(substituted phenyl)-2-chloroacetamides revealed that lipophilicity was a key factor for antimicrobial activity. srce.hr Compounds with halogenated substituents showed higher activity, likely due to their ability to penetrate bacterial cell membranes. srce.hr

These models provide valuable guidelines for rationally designing new derivatives of this compound with improved biological activities for various therapeutic applications. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of N-(3-Aminophenyl)acetamide often involves the acetylation of m-phenylenediamine (B132917) or the reduction of m-nitroacetanilide. wikipedia.org While effective, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

One promising avenue is the refinement of catalytic processes. A preparation method has been described that involves reacting an acetate (B1210297) compound with phenylenediamine in the presence of a triethylenediamine catalyst. lookchem.com Further investigation into optimizing catalyst systems, reaction conditions (such as temperature and pressure), and solvent choices could significantly enhance yield and purity while minimizing waste.

A key area for future development is the adoption of green chemistry principles. The current industrial synthesis of many organonitrogen compounds relies on energy-intensive processes like the Haber-Bosch process, which has a significant carbon footprint. rsc.org Researchers are exploring the use of renewable feedstocks. Chitin, a polysaccharide derived from crustacean shell waste, presents a sustainable source for producing organonitrogen chemicals, potentially offering a greener alternative to fossil-fuel-based starting materials. rsc.org Developing pathways to synthesize this compound precursors from such bio-derived platform chemicals is a critical long-term research goal. rsc.orgmdpi.com Additionally, exploring one-pot synthesis methodologies, which reduce the number of intermediate purification steps, can lead to more efficient and sustainable production. smolecule.com

| Synthetic Pathway | Starting Materials | Key Features/Future Research Focus |

| Traditional Acetylation | m-Phenylenediamine, Acetic Acid | Optimization of reaction conditions (temperature, catalyst) for improved yield (current yield reported at 88.5%). chemicalbook.com |

| Traditional Reduction | m-Nitroacetanilide | Development of more selective and environmentally friendly reducing agents. wikipedia.org |

| Catalytic Method | Acetate compound, Phenylenediamine, Triethylenediamine | Further exploration of catalyst efficiency and reusability. lookchem.com |

| Green Synthesis | Bio-derived sources (e.g., Chitin) | Development of pathways from renewable feedstocks to reduce reliance on fossil fuels. rsc.org |

Advanced Drug Discovery and Development of this compound-based Therapeutics

The structural framework of this compound is a fertile ground for medicinal chemistry and drug discovery. Its derivatives have shown a wide spectrum of biological activities, suggesting significant therapeutic potential.

A major focus has been on anticancer applications. Researchers have synthesized and evaluated a class of molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family. researchgate.net One lead compound from this series, known as 6b, demonstrated high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. researchgate.net This compound was found to induce cell death through the concurrent induction of apoptosis and autophagy. researchgate.netbiper-tx.com Further research into structure-activity relationships (SAR) of these thiazole (B1198619) derivatives could lead to the discovery of even more potent and selective anticancer agents. researchgate.net